molecular formula C7H5FINO2 B1291401 2-Amino-4-fluoro-5-iodobenzoic acid CAS No. 231278-08-3

2-Amino-4-fluoro-5-iodobenzoic acid

Cat. No. B1291401
M. Wt: 281.02 g/mol
InChI Key: WQFNPHMSIVIAMP-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-iodobenzoic acid is a compound that is not directly studied in the provided papers. However, the papers do discuss related compounds and their reactions, which can provide insights into the behavior of similar compounds. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid is described, which shares the halogenated benzoic acid structure with the compound of interest .

Synthesis Analysis

The synthesis of related compounds such as 2-fluoro-6-iodobenzoic acid involves starting with an amino-fluorobenzoic acid, protecting the carboxyl group, introducing iodine ions through diazotization and iodosubstitution, followed by deprotection . This method could potentially be adapted for the synthesis of 2-amino-4-fluoro-5-iodobenzoic acid by altering the position of the halogen substituents.

Molecular Structure Analysis

While the molecular structure of 2-amino-4-fluoro-5-iodobenzoic acid is not directly analyzed, studies on similar compounds like 2-amino-5-bromobenzoic acid provide insights into the conformational stability and vibrational analysis through experimental techniques and computational methods such as density functional theory (DFT) . These methods could be applied to determine the molecular structure of 2-amino-4-fluoro-5-iodobenzoic acid.

Chemical Reactions Analysis

The papers discuss the reactivity of amines and amino acids with various reagents. For example, the reaction of amines with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) is investigated, which could be relevant to understanding the reactivity of the amino group in 2-amino-4-fluoro-5-iodobenzoic acid . Additionally, the fluorometric assay of amino acids and amines using NBD-F in high-performance liquid chromatography is described, which could be applicable to the analysis of the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of closely related compounds have been studied using various spectroscopic methods. For instance, the FT-Raman and FT-IR spectra of 2-amino-4,5-difluorobenzoic acid have been recorded, and the thermodynamic functions have been calculated at different levels of theory . These methods could be used to analyze the physical and chemical properties of 2-amino-4-fluoro-5-iodobenzoic acid. Additionally, the fluorescence quenching of 2-aminobenzimidazole derivatives by hydrogen peroxide could provide insights into the fluorescence properties of the compound of interest .

Scientific Research Applications

Application 1: Precursor for Electron Transfer Dissociation (ETD) Reagents

  • Scientific Field : Mass Spectrometry
  • Summary of the Application : “2-Amino-4-fluoro-5-iodobenzoic acid” is used as a precursor molecule to generate ETD reagents via Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID) .

Application 2: Synthesis of 3, 6-Disubstituted 2-Pyridinecarboxamide (GK Activators)

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : “2-Amino-4-fluoro-5-iodobenzoic acid” is used as a starting material in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide, which are known as GK activators .

Application 3: Preparation of Quinolonic Acid Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “2-Amino-4-fluoro-5-iodobenzoic acid” may be used in the preparation of quinolonic acid derivatives .

Application 3: Preparation of Quinolonic Acid Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “2-Amino-4-fluoro-5-iodobenzoic acid” may be used in the preparation of quinolonic acid derivatives .

Application 4: Polarizing Films for Liquid Crystal Display (LCD) Chemicals

  • Scientific Field : Material Science
  • Summary of the Application : “2-Amino-4-fluoro-5-iodobenzoic acid” is used in a wide range of applications, including the production of polarizing films for Liquid Crystal Display (LCD) chemicals .

Future Directions

2-Amino-4-fluoro-5-iodobenzoic acid has been used in the passivation of perovskite solar cells, enhancing their performance and stability . This suggests potential future applications in the field of solar energy.

properties

IUPAC Name

2-amino-4-fluoro-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFNPHMSIVIAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-fluoro-5-iodobenzoic acid

Synthesis routes and methods I

Procedure details

To a vigorously stirred solution of dichloromethane (700 ml), methanol (320 ml), and 2-amino-4-fluoro-benzoic acid (33.35 grams, 215 mmoles) was added solid sodium hydrogencarbonate (110 grams, 1.31 moles) followed by portion addition of benzyltrimethyl ammonium dichloroiodate (82.5 grams, 237 mmoles). The mixture was allowed to stir for 48 hours. The mixture was filtered to remove the insolubles. The remaining solid residue was washed with 200 ml of dichloromethane. The filtrate was concentrated and redissolved in a one to one mixture of ethyl acetate (1 litre) and a 0.2 N solution of sodium hydroxide (1 litre), added to a 2 litre separatory funnel and extracted. The organic layer was washed with an additional 200 ml of water. The aqueous layers were combined and acidified with 2N hydrochloric acid. The resulting precipitate was collected by suction filtration, washed with water and dried under vacuum at 60° C. to yield 46.5 grams (77%) of the title compound. 1H NMR (400 MHz, DMSO-d6) δ: 8.04(d, 1H), 7.1(s, broad, 2H), 6.63(d, 1H). ESI-MS m/z 280 (M−1).
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700 mL
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33.35 g
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110 g
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320 mL
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82.5 g
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Yield
77%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-fluoro-5-iodobenzoic acid
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Citations

For This Compound
1
Citations
CW Yu, PT Chang, LW Hsin… - Journal of medicinal …, 2013 - ACS Publications
Novel quinazolin-4-one derivatives containing a hydroxamic acid moiety were designed and synthesized. All compounds were subjected to histone deacetylase (HDAC) enzymatic …
Number of citations: 138 pubs.acs.org

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